

An In-depth Technical Guide to the Physical and Chemical Properties of Filbertone

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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884

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Abstract

Filbertone, chemically known as (E)-**5-methyl-2-hepten-4-one**, is the principal flavor compound responsible for the characteristic aroma of hazelnuts (*Corylus avellana*).^[1] As a potent aroma chemical, it finds significant application in the flavor and fragrance industries and serves as a key analytical marker for the authentication of food products, such as detecting the adulteration of olive oil with hazelnut oil.^{[1][2]} This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of filbertone. It includes detailed experimental protocols for its synthesis and analysis, and visual diagrams of a key synthetic pathway and its relevant biological signaling cascade to support advanced research and development.

Chemical Identity and Physical Properties

Filbertone is an α,β -unsaturated ketone.^[3] In nature, it typically exists as a mixture of (S) and (R) enantiomers, often with a slight excess of the (+)-(S)-isomer.^[4] The enantiomers possess distinct olfactory characteristics, contributing differently to the overall hazelnut aroma.

Table 1: General and Physical Properties of Filbertone

Property	Value	References
IUPAC Name	(2E)-5-Methyl-2-hepten-4-one	[1] [3]
Synonyms	Filbert heptenone, Hazelnut ketone, 5-Methylhept-2-en-4-one	[5] [6]
Molecular Formula	C ₈ H ₁₄ O	[2] [7]
Molecular Weight	126.20 g/mol	[5] [8] [9]
Appearance	Clear, colorless to pale yellow liquid	[7]
Odor Profile	Hazelnut, nutty, roasted, sweet, fatty	[7] [10]
Boiling Point	167 - 173.8 °C @ 760 mmHg	[1] [7]
Specific Gravity	0.847 - 0.858 @ 20/25 °C	[1] [7]
Refractive Index	1.441 - 1.446 @ 20 °C	[1] [7]
Flash Point	~57 °C	[7]
Solubility	Soluble in alcohol; slightly soluble in water	[3]
logP (o/w)	~2.2 (estimated)	[1]

Table 2: Enantiomer-Specific Identifiers

Isomer	IUPAC Name	CAS Number	PubChem CID
Racemic Mixture	(±)-(E)-5-Methyl-2-hepten-4-one	102322-83-8	5362588
(S)-Enantiomer	(+)-(E,5S)-5-Methylhept-2-en-4-one	122440-59-9	7567850
(R)-Enantiomer	(-)-(E,5R)-5-Methylhept-2-en-4-one	135910-94-0	643135

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of filbertone. The following sections describe the expected spectral features.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of filbertone (molecular weight 126.20) results in a characteristic fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 126.

Table 3: Primary Mass Fragments for Filbertone

m/z	Proposed Fragment Identity	Comments
126	$[C_8H_{14}O]^{+}$	Molecular Ion (M^+)
111	$[M - CH_3]^{+}$	Loss of a methyl radical
98	$[M - C_2H_4]^{+}$	McLafferty rearrangement
97	$[M - C_2H_5]^{+}$	Loss of an ethyl radical
69	$[CH_3-CH=CH-C=O]^{+}$	Acylium ion from cleavage at the chiral center
41	$[C_3H_5]^{+}$	Allyl cation

| 29 | $[\text{C}_2\text{H}_5]^+$ | Ethyl cation |

Data interpreted from NIST WebBook mass spectrum for (E)-5-Methyl-2-hepten-4-one.[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of filbertone displays characteristic absorption bands corresponding to its α,β -unsaturated ketone structure.

Table 4: Characteristic IR Absorption Bands for Filbertone

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3030	Medium	C-H Stretch	Vinylic C-H
2965, 2875	Strong	C-H Stretch	Aliphatic C-H
~1670	Strong	C=O Stretch	α,β -unsaturated Ketone
~1630	Medium-Strong	C=C Stretch	Alkene
~1460	Medium	C-H Bend	CH_2, CH_3

| ~970 | Strong | C-H Bend | trans C-H=C-H out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide a detailed map of the carbon-hydrogen framework. The data presented below is a predicted analysis based on the structure of (E)-5-methyl-2-hepten-4-one.

Table 5: Predicted ^1H NMR Data for Filbertone (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.85	dq	1H	H-3
~6.10	dq	1H	H-2
~3.20	m	1H	H-5
~1.90	dd	3H	H-1 (CH_3)
~1.65	m	2H	H-6 (CH_2)
~1.10	d	3H	H-8 (CH_3)
~0.90	t	3H	H-7 (CH_3)

d: doublet, t: triplet, q: quartet, m: multiplet

Table 6: Predicted ^{13}C NMR Data for Filbertone (CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~201	C-4 (C=O)
~148	C-3
~131	C-2
~48	C-5
~26	C-6
~18	C-1
~16	C-8

| ~11 | C-7 |

Experimental Protocols

Synthesis of (+)-(E,5S)-Filbertone

This protocol is based on the original laboratory synthesis starting from commercially available (S)-(-)-2-methylbutan-1-ol.^[4]

Methodology:

- Oxidation: (S)-(-)-2-methylbutan-1-ol is oxidized to the corresponding aldehyde, (S)-2-methylbutanal. This can be achieved using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) or a TEMPO-catalyzed oxidation with NaOCl.
- Alkynylation: The aldehyde is treated with propynyl lithium in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C). This nucleophilic addition to the carbonyl carbon forms a mixture of diastereomeric secondary alcohols, (4R,5S)- and (4S,5S)-5-methylhept-2-yn-4-ol.
- Stereospecific Reduction: The alkyne mixture is reduced to the trans-(E)-alkene using lithium aluminum hydride (LiAlH₄) in an ether solvent. This reduction is stereospecific, yielding (E,4R,5S)- and (E,4S,5S)-5-methylhept-2-en-4-ol.
- Final Oxidation: The resulting allylic alcohols are oxidized to the target ketone, (+)-(E,5S)-filbertone, using manganese dioxide (MnO₂) in a chlorinated solvent like chloroform or DCM.
- Purification: The final product is purified by column chromatography on silica gel followed by distillation under reduced pressure.

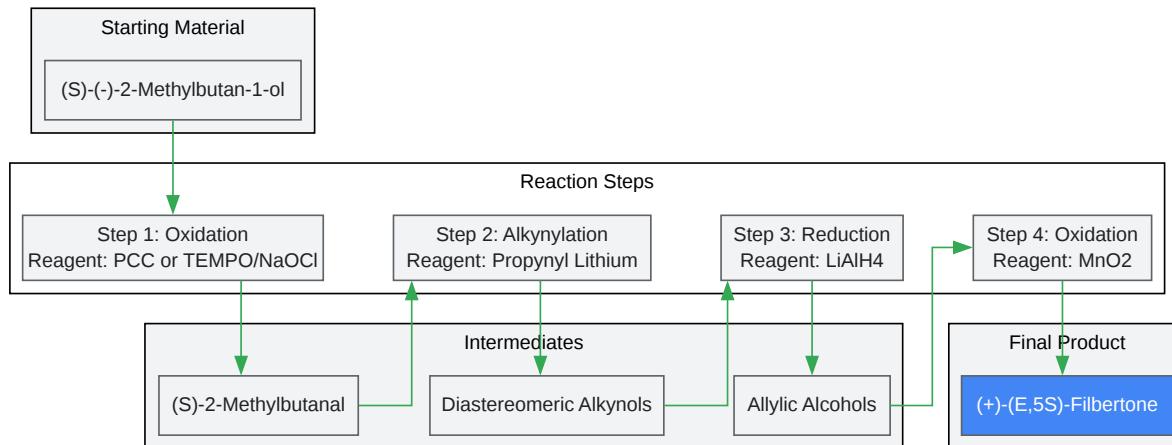
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Figure 1: Workflow for the laboratory synthesis of (+)-(E,5S)-Filbertone.

Analysis of Filbertone in a Food Matrix (e.g., Vegetable Oil)

This protocol outlines a general method for the quantification of filbertone using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).^{[7][12]}

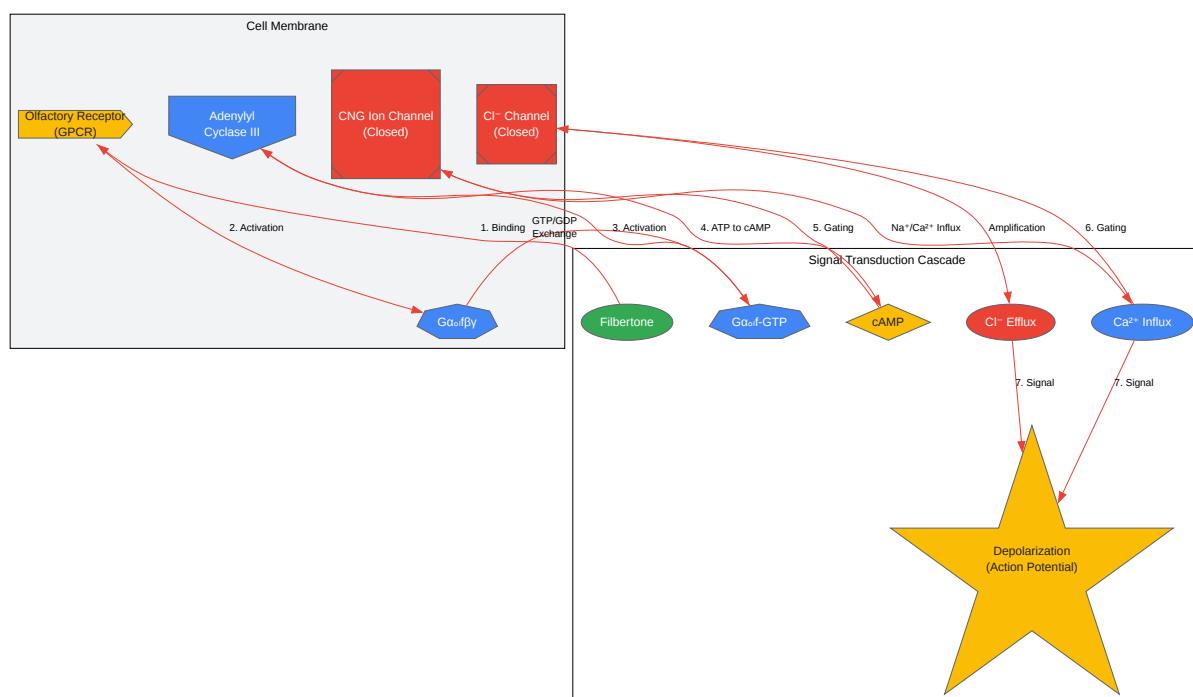
Methodology:

- **Sample Preparation:** Accurately weigh a sample of the oil (e.g., 1-2 g) into a 20 mL headspace vial. Add a known amount of an appropriate internal standard (e.g., 2-octanone or a deuterated filbertone analogue). Seal the vial with a PTFE/silicone septum.
- **Headspace Extraction (HS-SPME):** Place the vial in a heated agitator (e.g., 60°C for 15 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

- GC-MS Analysis:
 - Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed into the carrier gas (Helium).
 - Chromatographic Separation: Use a capillary column suitable for flavor compounds (e.g., DB-5ms or equivalent). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps at 5-10°C/min to 250°C.
 - Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic ions of filbertone (e.g., m/z 126, 97, 69) and the internal standard.
- Quantification: Create a calibration curve using standards of known filbertone concentration prepared in a similar matrix. Calculate the concentration of filbertone in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Biological Context: Olfactory Signaling Pathway

Filbertone's primary biological interaction is with olfactory receptors in the nasal epithelium, initiating the sense of smell. This process does not involve systemic drug-like activity but is a critical signaling pathway for sensory perception. The binding of an odorant like filbertone to its specific G-protein coupled receptor (GPCR) triggers a well-defined intracellular cascade.



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Figure 2: Olfactory signal transduction pathway initiated by filbertone.

The pathway proceeds as follows:

- Binding: Filbertone binds to a specific olfactory receptor (OR), a type of GPCR, on the cilia of an olfactory sensory neuron.
- G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein, G-olf.
- Adenylyl Cyclase Activation: The activated α -subunit of G-olf dissociates and activates adenylyl cyclase III.
- Second Messenger Production: Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP).^[5]
- Ion Channel Gating (Influx): cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na^+ and Ca^{2+} ions, which begins to depolarize the neuron.^[5]
- Signal Amplification (Efflux): The influx of Ca^{2+} activates calcium-gated chloride (Cl^-) channels. Due to a high intracellular chloride concentration in these neurons, the opening of these channels leads to an efflux of Cl^- , further depolarizing the cell.^[5]
- Action Potential: This significant depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed as the characteristic scent of hazelnut.

Conclusion

Filbertone is a well-characterized molecule of significant interest to the food and fragrance industries. Its distinct stereoisomers and potent aroma profile make it a subject of ongoing research. The data and protocols provided in this guide, from fundamental physical properties to detailed analytical methods and its role in sensory signal transduction, offer a robust resource for scientists and researchers. This comprehensive understanding is essential for its application in quality control, new product development, and further studies into the nuances of chemosensory science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Filbertone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233884#physical-and-chemical-properties-of-filbertone>

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